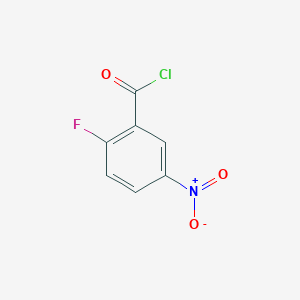

2-フルオロ-5-ニトロベンゾイルクロリド

概要

説明

2-Fluoro-5-nitrobenzoyl chloride is a chemical compound that has not been directly studied in the provided papers. However, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid and 2-fluorobenzoyl chloride have been investigated, which can provide insights into the properties and reactivity of 2-fluoro-5-nitrobenzoyl chloride. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic compounds and their use in crystal engineering and drug discovery .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, including chlorosulfonation, diazotization, and oxychlorination . For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a building block for solid-phase synthesis, leading to the formation of various nitrogenous heterocycles . Another related compound, 2-fluorobenzoyl chloride, has been studied for its gas-phase molecular structure, which provides insights into the synthesis and stability of such halogenated benzoyl chlorides .

Molecular Structure Analysis

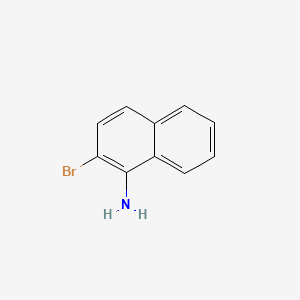

The molecular structure of 2-fluoro-5-nitrobenzoyl chloride can be inferred from studies on similar compounds. For example, the gas-phase molecular structures of 2-fluorobenzoyl chloride and other halogenated benzoyl chlorides have been investigated using gas electron diffraction and quantum chemical calculations . These studies reveal the existence of non-planar conformers and provide information on bond distances and molecular geometries that are likely relevant to 2-fluoro-5-nitrobenzoyl chloride.

Chemical Reactions Analysis

Chemical reactions involving related compounds demonstrate the reactivity of the nitro, fluoro, and chloro functional groups. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid can undergo chlorine substitution, reduction of the nitro group, and cyclization to afford various heterocycles . The reactivity of the nitro group is also evident in the synthesis of fluorinated benzimidazole-substituted nitronyl nitroxides, where the introduction of fluorine atoms into the benzene ring enhances the acidity of the paramagnets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-5-nitrobenzoyl chloride can be deduced from the properties of similar compounds. For example, the presence of halogen bonds in molecular salts of 2-chloro-4-nitrobenzoic acid affects their crystal structures and stability . The acidity and redox properties of fluorinated benzimidazole-substituted nitronyl nitroxides indicate how the introduction of fluorine atoms can significantly alter the chemical properties of a compound . Additionally, the gas-phase conformational analysis of 2-fluorobenzoyl chloride provides information on the stability and conformational preferences of halogenated benzoyl chlorides .

科学的研究の応用

有機エレクトロニクス

最後に、有機エレクトロニクスの分野では、2-フルオロ-5-ニトロベンゾイルクロリドは有機半導体の合成に使用されています。フルオロ基とニトロ基の電子求引性により、半導体材料の電子特性を調整することができ、有機トランジスタや太陽電池の開発に不可欠です。

これらの用途はすべて、2-フルオロ-5-ニトロベンゾイルクロリドの独特な化学構造、特に反応性の高いアシルクロリド基と電子求引性のフルオロ基とニトロ基の置換基を活用しています。この組み合わせにより、さまざまな化学変換が可能になり、さまざまな科学分野で特殊な化合物を合成することができます .

Safety and Hazards

作用機序

Target of Action

2-Fluoro-5-nitrobenzoyl chloride is a chemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It’s known that this compound can react with strong acids to produce a coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Pharmacokinetics

It’s known that this compound has high gi absorption and is bbb permeant . Its lipophilicity, water solubility, and other properties influence its bioavailability .

Result of Action

It’s known that this compound can cause coagulation necrosis when it reacts with strong acids . This suggests that it may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-nitrobenzoyl chloride. For instance, it’s recommended to avoid contact with moisture and incompatible materials, and to use this compound in a well-ventilated area . Additionally, it’s important to avoid all personal contact, including inhalation, and to wear protective clothing when there’s a risk of exposure .

特性

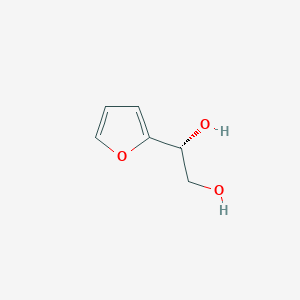

IUPAC Name |

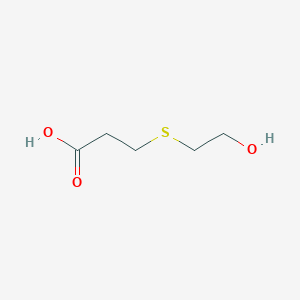

2-fluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(10(12)13)1-2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJNRYPVXFTJOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450448 | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

709-46-6 | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-nitrobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)

![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)